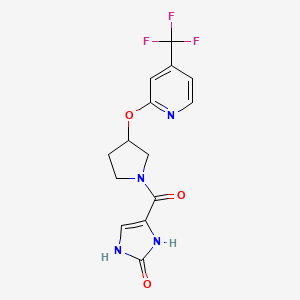
4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that garners interest in various scientific fields. The compound's intricate structure, featuring a trifluoromethyl group and an imidazol-2(3H)-one core, positions it uniquely among heterocyclic compounds, which makes it a subject of ongoing research and applications in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. Key steps often include:
Formation of the pyrrolidine ring through cyclization reactions.
Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
Coupling the pyridine derivative with the pyrrolidine ring using cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.
Final cyclization to form the imidazol-2(3H)-one ring.
Industrial Production Methods:
In an industrial setting, the production process may involve streamlined, high-throughput synthesis pathways. Advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the compound. Optimized reaction conditions, including temperature, pressure, and solvent systems, are critical to ensuring high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may form sulfoxides or sulfones when sulfur-containing analogs are used.
Reduction: Reduction reactions might involve the conversion of nitro groups (if present) to amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines and alcohols.
Major Products:
Depending on the specific reactions, products can include halogenated derivatives, amines, alcohols, and more complex heterocyclic systems.
Aplicaciones Científicas De Investigación
Chemistry:
The compound is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure lends itself to studies in synthetic methodology and reaction mechanisms.
Biology:
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Medicine:
Medically, the compound could be investigated for its pharmacological properties, including potential roles as an anti-inflammatory, antimicrobial, or anticancer agent. Its trifluoromethyl group is often key in modulating biological activity.
Industry:
Industrially, the compound's derivatives may be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group can enhance the compound's lipophilicity, improving membrane permeability and influencing its pharmacokinetic properties. The compound may target specific enzymes, altering their activity through covalent or non-covalent binding.
Molecular Targets and Pathways:
Potential targets include kinases, proteases, and other critical enzymes involved in signal transduction pathways. The compound's effects can cascade through various cellular pathways, affecting processes such as cell division, apoptosis, and metabolism.
Comparación Con Compuestos Similares
4-(trifluoromethyl)pyridine
Imidazole derivatives like 4-(1H-imidazol-2-yl)pyrrolidine
Fluoro-containing heterocycles
Uniqueness:
What sets this compound apart is its combined structural elements, which endow it with unique physicochemical properties and biological activities. Its design reflects a deliberate approach to enhancing specific properties, such as metabolic stability and target specificity, making it a valuable molecule in research and development.
Propiedades
IUPAC Name |
4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)8-1-3-18-11(5-8)24-9-2-4-21(7-9)12(22)10-6-19-13(23)20-10/h1,3,5-6,9H,2,4,7H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPPYNADOSDEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
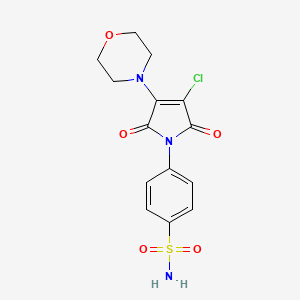
![2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2708766.png)
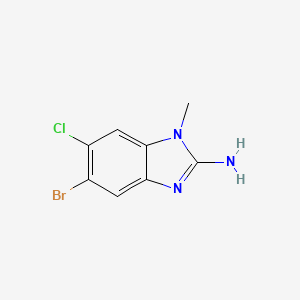
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
![N-[(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B2708770.png)
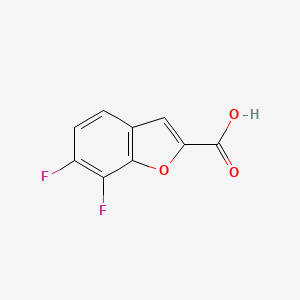
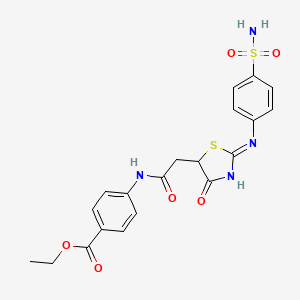
![3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2708775.png)
![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)
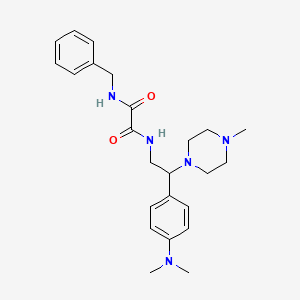
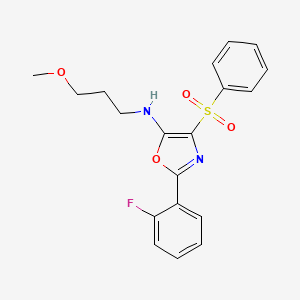

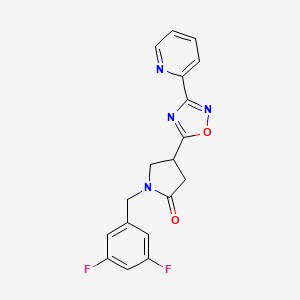
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
